Cl-HIBO
Overview
Description
Preparation Methods
The synthesis of Cl-HIBO involves the reaction of 4-chloro-3-hydroxy-5-isoxazolepropionic acid with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are typically proprietary information held by manufacturers. Industrial production methods focus on maintaining high purity and biological activity, often involving lyophilization and storage at specific temperatures to ensure stability .
Chemical Reactions Analysis
Cl-HIBO undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: The compound can undergo reduction reactions, particularly affecting the oxazole ring.
Substitution: Substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cl-HIBO is extensively used in scientific research due to its high selectivity for AMPA receptors. Its applications include:
Neuroscience: Studying the role of AMPA receptors in synaptic transmission and plasticity.
Pharmacology: Investigating the effects of AMPA receptor agonists and antagonists on neuronal activity.
Industry: Used in the development of research tools and assays for studying ionotropic glutamate receptors.
Mechanism of Action
Cl-HIBO acts as a full agonist at AMPA receptors, specifically targeting the GluR1 and GluR2 subunits . Upon binding to these receptors, this compound induces conformational changes that open the ion channel, allowing the flow of cations such as sodium and calcium into the neuron. This leads to depolarization and the propagation of excitatory signals . The desensitizing properties of this compound also play a role in modulating synaptic transmission .
Comparison with Similar Compounds
Cl-HIBO is unique due to its high subtype selectivity for GluR1 and GluR2 subunits. Similar compounds include:
Homoibotenic acid: A less selective agonist for ionotropic glutamate receptors.
4-alkylated homoibotenic acid analogues: These compounds exhibit diverse selectivity profiles towards metabotropic and ionotropic glutamate receptors.
AMPA receptor agonists: Other compounds in this category include kainic acid and domoic acid, which have different selectivity and potency profiles.
This compound’s high selectivity and potency make it a valuable tool for studying AMPA receptor function and its role in neurological processes.
Biological Activity
Cl-HIBO (CAS 909400-43-7) is a compound recognized for its significant biological activity as a subtype-selective agonist for AMPA receptors, particularly those containing GluA1 and GluA2 subunits. This article delves into the biological properties, mechanisms of action, and relevant case studies that illustrate the compound's potential applications in neuroscience research.
This compound is characterized by its strong desensitizing effects on AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. The compound exhibits a potent agonistic activity with an IC50 value of approximately 0.22 μM, indicating its effectiveness in activating these receptors at low concentrations .
Table 1: Chemical Properties of this compound
Property | Value |
---|---|
CAS Number | 909400-43-7 |
Molecular Weight | 265.67 g/mol |
IC50 | 0.22 μM |
Receptor Selectivity | GluA1, GluA2 |
The mechanism of action involves binding to the AMPA receptor, leading to an influx of sodium ions and subsequent depolarization of the postsynaptic neuron. This process is essential for various cognitive functions, including learning and memory.
Biological Activity and Research Findings
This compound's biological activity has been extensively studied in various experimental models. Research indicates that it can modulate synaptic plasticity, a fundamental mechanism underlying learning and memory processes.
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound administration in rodent models of ischemic stroke resulted in reduced neuronal death and improved functional recovery. The compound's ability to enhance AMPA receptor activity was linked to increased neurotrophic factor expression, promoting neuronal survival .
- Cognitive Enhancement : In a randomized trial involving aged mice, this compound treatment improved performance in spatial memory tasks. The results suggested that enhanced AMPA receptor signaling could counteract age-related cognitive decline .
- Desensitization Properties : Another significant finding highlighted this compound's desensitizing properties, which may prevent excessive excitatory neurotransmission and reduce the risk of excitotoxicity—a common feature in neurodegenerative diseases .
Potential Applications
Given its unique properties, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases : Its neuroprotective effects suggest potential use in treating conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS), where excitotoxicity plays a critical role.
- Cognitive Disorders : By enhancing synaptic plasticity, this compound could be explored as a treatment for cognitive impairments associated with aging or psychiatric disorders.
Properties
IUPAC Name |
2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSXCQTXUSQQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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